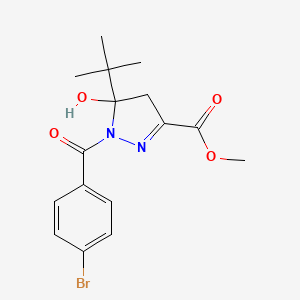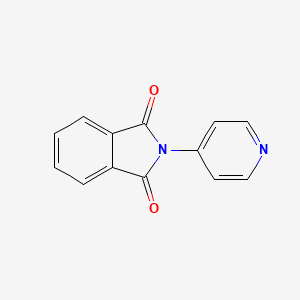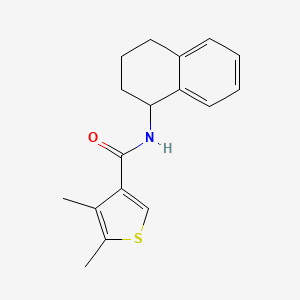![molecular formula C15H15BrO3 B5209606 1-[2-(4-bromophenoxy)ethoxy]-3-methoxybenzene](/img/structure/B5209606.png)
1-[2-(4-bromophenoxy)ethoxy]-3-methoxybenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[2-(4-bromophenoxy)ethoxy]-3-methoxybenzene, also known as BRL37344, is a synthetic compound that belongs to the class of selective β3-adrenoceptor agonists. It was first synthesized in the 1980s and has since been extensively studied for its potential applications in various fields of science, including medicinal chemistry, pharmacology, and biochemistry.
Mecanismo De Acción
1-[2-(4-bromophenoxy)ethoxy]-3-methoxybenzene acts as a selective agonist of the β3-adrenoceptor, which is primarily expressed in adipose tissue and plays a key role in regulating energy metabolism. Upon binding to the β3-adrenoceptor, this compound activates a signaling pathway that leads to the activation of adenylyl cyclase and the production of cyclic AMP (cAMP). The increase in cAMP levels activates protein kinase A (PKA), which in turn phosphorylates and activates various downstream targets, including hormone-sensitive lipase (HSL), which promotes lipolysis, and uncoupling protein 1 (UCP1), which promotes thermogenesis.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects, including the promotion of lipolysis, the induction of thermogenesis, and the improvement of glucose metabolism. In adipose tissue, this compound stimulates the release of free fatty acids (FFAs) by activating HSL, which hydrolyzes triglycerides into FFAs and glycerol. In brown adipose tissue, this compound induces thermogenesis by activating UCP1, which uncouples the mitochondrial electron transport chain and dissipates energy as heat. In skeletal muscle, this compound improves glucose metabolism by increasing glucose uptake and glycogen synthesis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-[2-(4-bromophenoxy)ethoxy]-3-methoxybenzene has several advantages as a research tool, including its selectivity for the β3-adrenoceptor, its potency and efficacy, and its stability and solubility in aqueous solutions. However, it also has some limitations, including its relatively high cost, its potential for off-target effects, and its limited availability in some regions. Researchers should carefully consider these factors when designing experiments involving this compound.
Direcciones Futuras
There are several future directions for research involving 1-[2-(4-bromophenoxy)ethoxy]-3-methoxybenzene, including the development of new and improved β3-adrenoceptor agonists for the treatment of metabolic disorders, the elucidation of the molecular mechanisms underlying the effects of this compound on energy metabolism, and the exploration of its potential applications in other fields of science, such as neuroscience and cancer research. Additionally, more studies are needed to fully understand the advantages and limitations of this compound as a research tool and to optimize its use in experimental settings.
Métodos De Síntesis
1-[2-(4-bromophenoxy)ethoxy]-3-methoxybenzene can be synthesized using a multistep process starting from 3-methoxybenzaldehyde. The first step involves the reaction of 3-methoxybenzaldehyde with 2-bromoethanol in the presence of potassium carbonate to form 3-(2-bromoethoxy)benzaldehyde. The second step involves the reaction of 3-(2-bromoethoxy)benzaldehyde with 4-bromophenol in the presence of sodium hydride to form this compound. The purity of the final product can be improved by recrystallization from a suitable solvent.
Aplicaciones Científicas De Investigación
1-[2-(4-bromophenoxy)ethoxy]-3-methoxybenzene has been extensively studied for its potential applications in various fields of science, including medicinal chemistry, pharmacology, and biochemistry. In medicinal chemistry, it has been used as a lead compound for the development of new β3-adrenoceptor agonists for the treatment of obesity, diabetes, and other metabolic disorders. In pharmacology, it has been used to study the pharmacokinetics and pharmacodynamics of β3-adrenoceptor agonists and their effects on various physiological processes, including thermogenesis, lipolysis, and glucose metabolism. In biochemistry, it has been used to study the structure and function of β3-adrenoceptors and their interactions with ligands and other proteins.
Propiedades
IUPAC Name |
1-bromo-4-[2-(3-methoxyphenoxy)ethoxy]benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15BrO3/c1-17-14-3-2-4-15(11-14)19-10-9-18-13-7-5-12(16)6-8-13/h2-8,11H,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBAGQKRKRNODRE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)OCCOC2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15BrO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-phenoxyethyl 4-[3-(benzyloxy)-4-methoxyphenyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B5209527.png)

![2-chloro-N-[2-(4-morpholinyl)ethyl]-5-(4H-1,2,4-triazol-4-yl)benzamide](/img/structure/B5209542.png)

![3-[1-(4-biphenylylmethyl)-2-piperidinyl]pyridine](/img/structure/B5209557.png)

![2-[5-({2-[(3-chloro-2-methylphenyl)amino]-2-oxoethyl}thio)-4-ethyl-4H-1,2,4-triazol-3-yl]-N-(2-methoxyphenyl)acetamide](/img/structure/B5209580.png)
![N~2~-benzyl-N~1~-(2-ethoxyphenyl)-N~2~-[(2-methoxy-5-methylphenyl)sulfonyl]glycinamide](/img/structure/B5209582.png)


![ethyl 4-[1-(2-phenylethyl)-4-piperidinyl]-1-piperazinecarboxylate](/img/structure/B5209616.png)
![3-{[3-(2-methylphenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}phenyl methanesulfonate](/img/structure/B5209621.png)
![1'-[(2-methyl-1,3-thiazol-5-yl)methyl]-N-(2-pyridinylmethyl)-1,4'-bipiperidine-4-carboxamide](/img/structure/B5209628.png)
